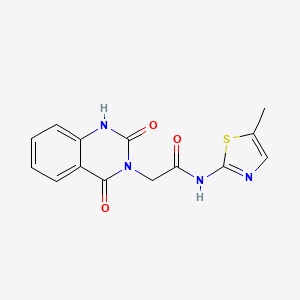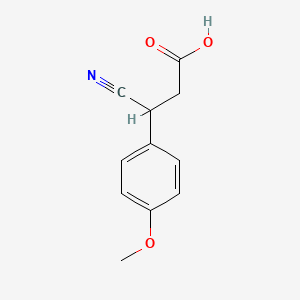![molecular formula C19H14ClN3O B6577447 2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide CAS No. 1164565-64-3](/img/structure/B6577447.png)
2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide (2-CNPB) is an aromatic amide that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development.
科学的研究の応用
2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological experiments, including studies of enzyme kinetics and protein-protein interactions. It has also been used in drug development, as it has been shown to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, 2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has been used in the study of gene expression, as it can be used to modulate gene expression levels in cells.
作用機序
2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide acts as an inhibitor of certain enzymes involved in drug metabolism. Specifically, it has been shown to inhibit the activity of several cytochrome P450 enzymes. These enzymes are responsible for metabolizing drugs, and the inhibition of their activity can lead to increased drug levels in the body. Additionally, 2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has been shown to bind to certain proteins, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to increased drug levels in the body. Additionally, it has been shown to bind to certain proteins, which can lead to changes in their structure and function. Furthermore, 2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has been shown to modulate gene expression levels in cells.
実験室実験の利点と制限
2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a versatile compound that can be used in a variety of experiments. However, there are some limitations to its use in laboratory experiments. It has been shown to have an inhibitory effect on certain enzymes involved in drug metabolism, which can lead to increased drug levels in the body. Additionally, it can bind to certain proteins, which can lead to changes in their structure and function.
将来の方向性
The potential future directions for research involving 2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide include further exploration of its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore its potential as a drug development tool. Additionally, further research could be conducted to explore its potential for use in gene expression studies. Finally, further research could be conducted to explore its potential for use in other biochemical and physiological experiments.
合成法
2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide can be synthesized from a variety of sources, including from the reaction of 2-chlorobenzamide and 4-chloroaniline in the presence of sodium hydroxide. The reaction is carried out in a 1:1 molar ratio in the presence of a suitable solvent such as ethyl acetate. The reaction is typically run at a temperature of approximately 120°C for a period of several hours. The product is then purified by precipitation and recrystallization.
特性
IUPAC Name |
2-chloro-N-(4-phenyldiazenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-18-9-5-4-8-17(18)19(24)21-14-10-12-16(13-11-14)23-22-15-6-2-1-3-7-15/h1-13H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSBSLQMSAZXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101040280 |
Source


|
| Record name | Benzamide, 2-chloro-N-[4-[(1E)-2-phenyldiazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101040280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide | |
CAS RN |
1164565-64-3 |
Source


|
| Record name | Benzamide, 2-chloro-N-[4-[(1E)-2-phenyldiazenyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101040280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6577370.png)
![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6577372.png)
![N-(2,2,2-trifluoroethyl)-1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B6577376.png)
![2-(4-methylbenzoyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine](/img/structure/B6577393.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6577399.png)
![13-{[3-(diethylamino)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6577411.png)

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6577416.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6577426.png)
![3-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6577438.png)
![ethyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6577453.png)
![2-{9-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetamide](/img/structure/B6577461.png)
![(2E)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6577464.png)